2-benzyl-3-methyl-1H-indole

Description

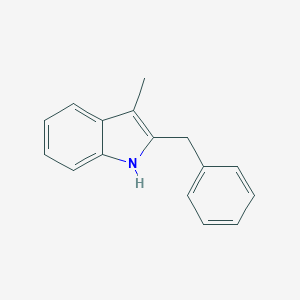

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-14-9-5-6-10-15(14)17-16(12)11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCUBGSXWJAIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362407 | |

| Record name | 2-benzyl-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-50-4 | |

| Record name | 3-Methyl-2-(phenylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-benzyl-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2 Benzyl 3 Methyl 1h Indole and Its Analogues

Direct Synthetic Routes to the 2-Benzyl-3-Methyl-1H-Indole Nucleus

Constructing the bicyclic indole (B1671886) framework with specific substituents at the C2 and C3 positions requires regiochemically controlled cyclization strategies. Several key methodologies have been adapted and optimized for this purpose.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgmdpi.com

To synthesize this compound, phenylhydrazine is reacted with benzyl (B1604629) methyl ketone. The initial condensation forms the corresponding phenylhydrazone, which isomerizes to an enamine tautomer under acidic conditions. wikipedia.org A critical acs.orgacs.org-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final aromatic indole product. wikipedia.org

The choice of acid catalyst is crucial for the reaction's success and can include both Brønsted acids and Lewis acids. mdpi.com A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical method. wikipedia.org

Table 1: Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples | Role |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) | Protonation of the hydrazone to facilitate tautomerization and cyclization. wikipedia.org |

| Lewis Acids | BF₃, ZnCl₂, AlCl₃, FeCl₃ | Coordination to the carbonyl or nitrogen atoms to promote the key reaction steps. mdpi.com |

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has revolutionized the synthesis of complex heterocycles, and numerous strategies have been developed for constructing 2,3-disubstituted indoles. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical techniques.

One prominent strategy is the palladium-catalyzed annulation of internal alkynes with 2-iodoaniline (B362364) derivatives. acs.org This approach directly constructs the indole ring by coupling the two precursors in a single step. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a base and a chloride salt additive like LiCl to achieve good to excellent yields. acs.org Another powerful method, known as the Cacchi reaction, involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides with aryl halides or vinyl triflates. thieme-connect.comresearchgate.net This process proceeds via oxidative addition, nucleopalladation, and reductive elimination to furnish highly substituted indoles. thieme-connect.com

Further variations include the electrophilic cyclization of o-alkynylanilines with arylsiloxanes and the cyclization of ethyl 2-ethynylphenylcarbamate derivatives with alkenes, demonstrating the versatility of palladium catalysis in indole synthesis. rsc.orgnih.gov

Table 2: Selected Palladium-Catalyzed Routes to 2,3-Disubstituted Indoles

| Method | Precursors | Typical Catalyst System | Key Features |

|---|---|---|---|

| Annulation of Internal Alkynes | 2-Iodoaniline, Internal Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | Direct construction of the indole ring; versatile for various substituents. acs.org |

| Cacchi Reaction | o-Alkynyltrifluoroacetanilide, Aryl Halide/Vinyl Triflate | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Builds highly decorated indoles from readily available starting materials. thieme-connect.com |

| Larock-type Cyclization | o-Alkynylaniline, Arylsiloxane | [Pd(OAc)₂], Ag₂O | Efficient synthesis via cleavage of a C-Si bond. rsc.org |

| Cyclization-Alkenylation | Ethyl 2-ethynylphenylcarbamate, Alkene | Pd(II) catalyst, CuCl₂ | Produces 2-substituted-3-vinylindoles. nih.gov |

Base-Mediated Reductive Coupling Methods

Base-mediated cyclization represents another important class of reactions for indole synthesis. While transition-metal-free reductive couplings of indole-3-tosylhydrazones with boronic acids have been developed to furnish 3-benzyl indoles, forming the 2-benzyl isomer requires a different precursor strategy. researchgate.net

A relevant base-mediated approach involves the intramolecular cyclization of suitably substituted aniline (B41778) derivatives. For instance, the synthesis of 2,3-disubstituted indoles can be achieved from N-(2-(prop-1-yn-1-yl)phenyl)sulfonamide precursors. rsc.org Treatment of these substrates with a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), induces deprotonation and subsequent intramolecular cyclization to form the indole nucleus. This method relies on the strategic placement of the alkyne and a leaving group (the sulfonyl group is eliminated) to facilitate ring closure. rsc.org

Other Novel Cyclization and Annulation Reactions

Beyond classical and palladium-catalyzed methods, several other novel strategies have emerged for the synthesis of 2,3-disubstituted indoles. These reactions often employ unique mechanisms to achieve the target structure.

One such approach is the radical cyclization of 2-alkenylthioanilides. acs.org This method utilizes radical chemistry to form the key C-C bond of the indole ring. Another strategy involves the reductive cyclization of 2-nitrophenyl derivatives, such as 3-substituted 2-(4,5-dimethoxy-2-nitrophenyl)acrylonitriles. acs.org The reduction of the nitro group initiates a cascade of reactions, culminating in the formation of the indole ring.

Enzymatic reactions, such as those catalyzed by Pictet-Spenglerases, are also being explored. While a classical Pictet-Spengler reaction on tryptophan yields a β-carboline, engineered enzymes and novel substrates can produce related heterocyclic frameworks like pyrazino[1,2-a]indoles, showcasing the potential of biocatalysis in generating structural diversity. acs.org

Selective Functionalization and Derivatization at Indole Ring Positions

Once the this compound nucleus is formed, its properties can be further modified by selective functionalization at various positions on the indole ring. The N1 position is a common site for derivatization.

N-Alkylation and N-Arylation Strategies (e.g., Benzylation at N1)

The nitrogen atom (N1) of the indole ring can be readily alkylated or arylated. The classical method for N-alkylation involves deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an electrophile like benzyl bromide to yield the N-benzyl derivative.

More recent methods offer milder and more efficient alternatives. For example, N-benzylation can be achieved using dibenzyl carbonate (DBC) in the presence of a catalytic amount of an organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This reaction can be accelerated by the use of ionic liquids or microwave irradiation. google.com The regioselectivity of alkylation (e.g., N1 versus C3 or C6) can be highly dependent on the reaction conditions, with solvent choice playing a critical role. Indium-catalyzed, solvent-enabled reactions have been shown to selectively produce either N1- or C6-alkylated products from 2,3-disubstituted indoles by simply changing the solvent. acs.org

Table 3: Comparison of N-Benzylation Methods for Indoles

| Method | Reagents | Base | Key Features |

|---|---|---|---|

| Classical Alkylation | Benzyl Bromide | Stoichiometric NaH | Widely used, but requires a strong, pyrophoric base. |

| Catalytic Alkylation | Dibenzyl Carbonate (DBC) | Catalytic DABCO | Milder conditions, uses a stable and non-corrosive carbonate reagent. google.com |

| Solvent-Controlled Alkylation | p-Quinone Methides | In(III) Catalyst | Regioselectivity between N1 and C6 can be tuned by the choice of solvent. acs.org |

Regioselective Synthesis of this compound Derivatives

Achieving regioselectivity is a critical aspect of synthesizing substituted indoles, particularly when multiple reactive sites are present.

Under certain reaction conditions, substituents on the indole ring can migrate, leading to the formation of isomers. Controlling these migrations is essential for obtaining the desired product.

1,2-Migration: Trifluoromethanesulfonic acid can facilitate the 1,2-migration of alkyl and aryl groups from the C-3 to the C-2 position of the indole. nih.gov

Ruthenium-Catalyzed Cycloisomerization: The synthesis of 3-substituted indoles can be achieved through the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, which involves a 1,2-carbon migration. acs.org

Isomerization in Indole Synthesis: Olefin isomerization is a key step in some indole syntheses, where N-allyloxy anilines are converted to N-vinyloxy anilines, which then undergo rearrangement to form the indole ring. researchgate.net The isomerization of indole itself to other aromatic nitriles can occur under high-energy conditions, with theoretical calculations suggesting the involvement of indole radicals in some pathways. acs.org The isomerization of oxime derivatives of indole-3-carboxaldehydes between syn and anti forms can be influenced by acidic conditions and the physical state (solution vs. solid). mdpi.com

The synthesis of chiral indole derivatives is of great importance, as many biologically active molecules are chiral.

Remote Stereocontrol: Achieving enantioselective functionalization at remote positions like C-6 is a significant challenge. A visible-light-induced direct asymmetric C-6 functionalization of indoles has been developed using a synergistic dual catalysis system involving a chiral phosphoric acid and magnesium sulfate. This method allows for remote stereocontrol. acs.org

Organocatalysis: Chiral organocatalysts, such as quinidine-derived thiourea, have been used in the conjugate addition of nucleophiles to arenesulfonyl indoles to produce C-3 functionalized indole derivatives with high enantiomeric excess. rsc.org

Modern Catalytic Approaches in Indole Synthesis

Modern catalytic methods have revolutionized indole synthesis, offering milder reaction conditions, higher efficiency, and improved sustainability. nih.gov

Base-Catalyzed Methods: Simple and accessible base catalysts like sodium hydroxide (B78521) are effective in promoting reactions such as Knoevenagel condensation and Michael addition for the synthesis of 3-substituted indoles. nih.gov

Amino Acid Catalysis: L-proline has been shown to be an efficient catalyst for the regioselective synthesis of indolyl-4H-chromene scaffolds in water at room temperature. nih.gov

Palladium Catalysis: Palladium catalysts are widely used in various indole syntheses, including the Buchwald modification of the Fischer indole synthesis, which involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org Palladium catalysis is also used for the C-3 arylation of indoles. organic-chemistry.org

Ruthenium Catalysis: Ruthenium-catalyzed heterocyclization of aromatic homo- and bis-homopropargyl amines or amides provides an efficient route to indoles. organic-chemistry.org

Electrochemical Synthesis: Metal-free electrochemical methods, sometimes using iodine as a mediator, allow for the intramolecular C(sp2)-H amination of 2-vinyl anilines to produce indoles and indolines. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic and heterocyclic systems. The Suzuki-Miyaura and Sonogashira coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of the 2,3-disubstituted indole framework from readily available precursors.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate. For the synthesis of indole analogues, this typically involves the reaction of a haloindole with a boronic acid or ester. The direct synthesis of this compound could be envisioned by coupling a 2-halo-3-methylindole derivative with a benzylboronic acid. More broadly, the Suzuki-Miyaura coupling is extensively used for preparing aryl-substituted indoles and other nitrogen-rich heterocycles under mild conditions. nih.gov The reaction's utility has been demonstrated in the coupling of benzyl halides with potassium aryltrifluoroborates to create diarylmethane structures, which are structurally analogous to the benzyl-indole linkage. nih.gov The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields, especially when dealing with N-H free indoles, which can sometimes inhibit the catalyst. nih.gov

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, provides a versatile entry into 2,3-disubstituted indoles through a domino reaction sequence. organic-chemistry.orgnih.gov A common strategy involves an initial Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the indole ring. nih.govacs.org To synthesize a this compound analogue via this route, one could employ a Larock indole synthesis, which involves the palladium-catalyzed reaction between an o-haloaniline and an internal alkyne. acs.org A one-pot, three-component process based on Cacchi's protocol allows for the synthesis of various 2,3-disubstituted indoles via consecutive Sonogashira coupling, amidopalladation, and reductive elimination, offering a mild and efficient pathway. organic-chemistry.orgacs.org

| Reaction Type | Catalyst/Ligand | Base | Substrates | Product Type | Yield | Reference |

| Suzuki Coupling | P1 Precatalyst | K₃PO₄ | 3-Chloroindazole, Phenylboronic acid | 3-Phenylindazole | 95% | nih.gov |

| Suzuki Coupling | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Benzyl bromide, Potassium phenyltrifluoroborate | Diphenylmethane | High | nih.gov |

| Sonogashira Annulation | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-Haloaniline, Phenylacetylene | 2-Phenylindole (B188600) | Good | nih.gov |

| Domino Sonogashira/Cacchi | PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | 2-Bromo-N-trifluoroacetylanilide, Phenylacetylene | 2,3-Diphenyl-1H-indole | 86% | acs.org |

Organocatalysis in Indole Formation

Organocatalysis has emerged as a powerful paradigm in organic synthesis, offering metal-free alternatives for constructing chiral molecules. While the direct de novo synthesis of the this compound core using organocatalysis is not extensively documented, the principles of organocatalysis are widely applied to the functionalization of pre-existing indole scaffolds. These methods often focus on asymmetric transformations, providing enantiomerically enriched indole derivatives.

A notable application is the functionalization of the C(sp³)–H bonds of alkyl groups attached to the indole ring. For instance, an organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles has been developed. rsc.org In this process, a chiral biscinchona alkaloid catalyst is used to deprotonate the 2-methyl group, which is activated by the electron-withdrawing nitro group at the C-3 position. researchgate.net The resulting nucleophile then reacts with a Morita–Baylis–Hillman carbonate to yield functionalized indole derivatives with high enantioselectivity. rsc.org This strategy highlights how organocatalysis can be employed for the direct and asymmetric modification of an indole core that is structurally related to this compound.

Another approach involves the in situ generation of reactive intermediates from indole derivatives. Chiral secondary amines, acting as organocatalysts, can activate α,β-unsaturated aldehydes towards a Diels-Alder reaction with indole-2,3-quinodimethane intermediates, which are generated from 2-methyl-3-indolylmethanols under mild acidic conditions. researchgate.net Chiral phosphoric acids have also proven effective in catalyzing reactions between 3-vinyl indoles and imino esters to produce novel bisindole-piperidine-amino acid hybrids in high yield and excellent enantiomeric excess. rsc.org These examples underscore the potential of organocatalysis to create complex and stereochemically defined indole-containing molecules.

| Reaction Type | Organocatalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Allylic Alkylation | Chiral biscinchona alkaloid | 2-Methyl-3-nitroindole, Morita–Baylis–Hillman carbonate | Functionalized 2-methylindole (B41428) | Good | rsc.org |

| Asymmetric [4+2] Cycloaddition | α,α-Diphenylprolinol trimethylsilyl (B98337) ether | 2-Methylindole-based methylenemalononitrile, Enals | 2,9-Dihydro-1H-carbazole-3-carboxyaldehyde | High | researchgate.net |

| Aza-Friedel-Crafts/Michael Cascade | Chiral Phosphoric Acid | 3-Vinyl indoles, Imino esters | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | up to 99% | rsc.org |

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is driven by the need for more sustainable, economical, and environmentally friendly chemical processes. These protocols avoid the use of potentially toxic and expensive heavy metals. For indole synthesis and functionalization, several effective metal-free strategies have been established, particularly for the introduction of substituents at the nucleophilic C-3 position.

One prominent metal-free method is the direct benzylation of indoles using benzylic alcohols as green alkylating agents. acs.org This reaction can be catalyzed by molecular iodine, where the only byproduct is water. The mechanism involves the formation of an electrophilic intermediate from the benzyl alcohol, which then undergoes an electrophilic substitution at the C-3 position of the indole ring. acs.org This approach provides a greener alternative to traditional Friedel-Crafts reactions that often require stoichiometric amounts of Lewis acids.

Another innovative metal-free approach involves the reductive coupling of indole-3-tosylhydrazones with boronic acids. researchgate.net This reaction, mediated by a base such as potassium tert-butoxide, proceeds through an indole-based carbene intermediate. This method is advantageous due to its low cost, broad substrate scope, and operational simplicity, affording 3-benzyl indole derivatives in high yields. researchgate.net Furthermore, a direct C-3 functionalization of indoles with α-heteroaryl-substituted methyl alcohols has been achieved using a Cs₂CO₃/oxone® system. chemrxiv.org This autotransfer-type reaction is believed to proceed through the initial oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. chemrxiv.org While these methods are highly effective for C-3 functionalization, their adaptation for direct C-2 benzylation of a 3-methylindole (B30407) core remains a synthetic challenge.

| Reaction Type | Reagents/Catalyst | Substrates | Product Type | Yield | Reference |

| C-3 Benzylation | Molecular Iodine (I₂) | Indole, Benzylic alcohol | 3-Benzylated indole | up to 87% | acs.org |

| Reductive Coupling | K-t-OBu | Indole-3-tosylhydrazone, Boronic acid | 3-Benzyl indole | up to 92% | researchgate.net |

| C-3 Alkylation (Autotransfer) | Cs₂CO₃ / Oxone® | 4-Bromoindole, 4-Pyridine methanol (B129727) | 3-((pyridin-4-yl)methyl)-4-bromo-1H-indole | 81% | chemrxiv.org |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Benzyl 3 Methyl 1h Indole and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity and spatial arrangement of atoms within the 2-benzyl-3-methyl-1H-indole molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons of both the indole and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons, and the methyl protons. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 7.5-8.5 ppm). The aromatic region (δ 7.0-7.7 ppm) would contain complex multiplets from the nine aromatic protons. The two protons of the benzylic methylene (CH₂) group are expected to appear as a sharp singlet around δ 4.0-4.2 ppm, and the three protons of the methyl (CH₃) group at C3 would also produce a singlet, but further upfield, around δ 2.3-2.4 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would confirm the presence of all 16 carbon atoms in the molecule. For the analogue 3-methyl-2-phenyl-1H-indole, characteristic signals for the indole core and substituents have been reported. rsc.org Based on this and other related structures, the methyl carbon of this compound is predicted to resonate at approximately δ 9-10 ppm, while the benzylic methylene carbon would appear around δ 32-35 ppm. The spectrum would also feature signals for the eight carbons of the indole ring system and the six carbons of the benzyl ring, including four quaternary carbons.

The following table outlines the predicted chemical shifts for this compound, extrapolated from data on its analogues.

| Predicted NMR Data for this compound | ||

|---|---|---|

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~8.0 (br s, 1H) | - |

| C2 | - | ~135.5 |

| C3 | - | ~111.0 |

| C3-CH₃ | ~2.35 (s, 3H) | ~9.8 |

| C4, C5, C6, C7 | ~7.0-7.6 (m, 4H) | ~110-129 |

| C7a | - | ~136.0 |

| C3a | - | ~128.5 |

| C2-CH₂ | ~4.15 (s, 2H) | ~33.0 |

| C1' (Benzyl) | - | ~140.0 |

| C2', C3', C4', C5', C6' (Benzyl) | ~7.1-7.3 (m, 5H) | ~126-129 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the bonding network of the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the indole ring (H4, H5, H6, H7) and among the protons on the benzyl ring, confirming their respective spin systems. No cross-peaks would be expected for the methyl and methylene singlets, confirming their isolation from other proton environments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the definitive assignment of each protonated carbon. For instance, the proton signal at ~2.35 ppm would correlate with the carbon signal at ~9.8 ppm (C3-CH₃), the signal at ~4.15 ppm would correlate with the carbon at ~33.0 ppm (C2-CH₂), and the aromatic proton signals would correlate with their corresponding aromatic carbon signals. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically two- to three-bond) ¹H-¹³C correlations, which helps to piece together the molecular fragments and assign quaternary carbons. princeton.edu

The table below summarizes the key expected HMBC correlations that would be vital for confirming the structure of this compound.

| Expected Key HMBC Correlations for this compound | |

|---|---|

| Protons (¹H) | Correlated Carbons (¹³C) |

| C3-CH₃ (H) | C2, C3, C3a |

| C2-CH₂ (H) | C2, C3, C1' (Benzyl), C2'/C6' (Benzyl) |

| N-H | C2, C7a, C3a |

| H7 | C5, C7a, C3a |

The single bond connecting the benzylic methylene group to the C2 position of the indole ring allows for rotational freedom. However, steric hindrance between the benzyl group and the substituents at the C3 (methyl) and N1 (hydrogen) positions may lead to a preferred conformation or a significant energy barrier to rotation.

Advanced NMR techniques can probe these dynamic processes. auremn.org.br Variable-Temperature (VT) NMR studies could reveal if the rotation around the C2-CH₂ bond becomes slow enough on the NMR timescale at lower temperatures, potentially leading to the appearance of distinct signals for different rotamers. rsc.org Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to identify through-space correlations. For example, a NOESY experiment might show a spatial proximity between the benzylic CH₂ protons and the indole N-H proton or the C3-methyl protons, providing valuable insight into the molecule's preferred three-dimensional conformation in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₁₆H₁₅N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Beyond elemental composition, mass spectrometry provides structural information through analysis of fragmentation patterns. Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. A key fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic C-C bond. This would lead to the formation of a highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion at m/z 91. scielo.org.mx The remaining 3-methyl-1H-indolyl fragment could also be observed. Other potential fragmentations include the loss of a hydrogen atom from the molecular ion to form a stable [M-H]⁺ ion.

| Predicted HRMS Data and Key Fragments for this compound | ||

|---|---|---|

| Ion/Fragment | Formula | Predicted m/z |

| [M]⁺˙ (Molecular Ion) | C₁₆H₁₅N | 221.1204 |

| [M+H]⁺ | C₁₆H₁₆N⁺ | 222.1283 |

| [M-H]⁺ | C₁₆H₁₄N⁺ | 220.1126 |

| Tropylium Cation | C₇H₇⁺ | 91.0548 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide definitive data on bond lengths, bond angles, and the torsional angle describing the orientation of the benzyl group relative to the indole plane. Although a crystal structure for this compound is not currently available in public databases, analysis of related indole structures can predict its likely solid-state features. mdpi.commdpi.com

Other Advanced Analytical Techniques for Purity and Structural Confirmation

Beyond nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), a suite of other advanced analytical techniques is indispensable for the comprehensive characterization of this compound and its analogues. These methods are crucial for confirming the purity of synthesized compounds, profiling any potential impurities, and providing complementary structural information by analyzing different molecular properties. Chromatographic techniques are paramount for assessing purity, while infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy offer valuable insights into the functional groups and electronic structure of the molecule.

Chromatographic Methods (e.g., HPLC-UV, LC-MS/MS, GC-MS) for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in pharmaceutical and chemical analysis for separating components of a mixture, allowing for the quantification of the main compound and the detection and identification of impurities. ijprajournal.com The choice of method often depends on the volatility and thermal stability of the analyte. For indole derivatives, High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating indole derivatives. cetjournal.it A method for the separation of various substituted indole derivatives has been developed using ion suppression-reversed-phase HPLC (IS-HPLC), where parameters such as mobile phase composition (e.g., methanol (B129727) percentage) and pH are varied to optimize separation. nih.gov Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, typically expressed as a percentage.

When coupled with a UV detector, the strong UV absorbance of the indole chromophore allows for sensitive detection. Impurities, such as starting materials, reagents, or by-products from the synthesis, can be detected as separate peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS)

For the definitive identification of unknown impurities, hyphenated techniques like LC-MS and LC-MS/MS are invaluable. nih.govchimia.ch After the components are separated by the LC system, they are introduced into a mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the impurity, offering a direct clue to its molecular weight. In tandem MS (MS/MS), a specific impurity ion is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information, which is crucial for elucidating the exact structure of the unknown compound. lcms.czscielo.org.mx This technique is essential for creating a comprehensive impurity profile, which is a critical aspect of drug development and chemical safety assessment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable indole analogues, GC-MS is a powerful alternative. rsc.org In this technique, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. The retention time in the GC provides one level of identification, while the mass spectrum provides another. The electron ionization (EI) mass spectra of indole derivatives can show characteristic fragmentation patterns that aid in structural confirmation. scielo.org.mx For instance, the analysis of N,N-disubstituted piperazines containing benzyl groups showed major fragment ions resulting from the loss of the substituted benzyl radical. researchgate.net Similarly, GC-MS analysis of various indole analogues reveals distinct mass-to-charge ratios (m/e) that confirm their structure. rsc.org

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC-UV | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water mixtures semanticscholar.org | UV Detector (e.g., at 254 nm) | Purity assessment, quantification of the main compound. |

| LC-MS/MS | Reversed-phase C18, CSH C18 | Gradients of Acetonitrile and water with additives like formic acid lcms.cz | Mass Spectrometer (e.g., QTof) | Identification and structural elucidation of non-volatile impurities. |

| GC-MS | Capillary columns (e.g., Rxi®-17Sil MS, Rtx-200) researchgate.net | Helium or Nitrogen rsc.org | Mass Spectrometer (EI mode) | Purity assessment and identification of volatile impurities and analogues. |

Theoretical and Computational Chemistry Approaches to 2 Benzyl 3 Methyl 1h Indole

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized organic molecules like 2-benzyl-3-methyl-1H-indole. These calculations can determine the electronic structure and predict the reactivity of the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the electron-rich indole (B1671886) nucleus, coupled with the benzyl (B1604629) and methyl substituents, influences the distribution of these frontier orbitals. DFT calculations can map the electron density distribution, highlighting the regions most susceptible to electrophilic or nucleophilic attack. For instance, studies on substituted indoles have shown that DFT can be used to predict their oxidation potentials. rsc.orgrsc.org The spin density distribution in the radical cation, another output of DFT calculations, can explain the outcomes of oxidation and coupling reactions. rsc.orgrsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Conformational Analysis via Computational Methods

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the benzyl group to the C2 position of the indole ring gives rise to different conformers. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them.

The relative energies of different conformers are primarily determined by steric hindrance. The bulky benzyl group can interact with the methyl group at the C3 position and the hydrogen atom at the N1 position of the indole ring. By systematically rotating the dihedral angle of the C3-C2-C(benzyl)-C(phenyl) bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states. The stability of disubstituted compounds is often dictated by the steric bulk of the substituents, with the most stable conformation minimizing these interactions. libretexts.org

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C3-C2-C(benzyl)-C(phenyl)) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 90° | 0.00 | 75 |

| 2 | -90° | 0.00 | 20 |

| 3 (Transition State) | 0° | 5.2 | <1 |

| 4 (Transition State) | 180° | 4.8 | <1 |

Note: The values in this table are for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, and to understand its dynamic behavior.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. For this compound, docking studies could be used to explore its potential as an inhibitor of a specific enzyme.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site of the protein, scoring each pose based on a scoring function that estimates the binding affinity. These scoring functions typically account for electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. Docking studies on various indole derivatives have been successfully used to identify potential inhibitors for targets like HCV NS5B polymerase and COX-2. derpharmachemica.comajchem-a.comdergipark.org.tr

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes in both the ligand and the protein upon binding and the stability of the resulting complex. dergipark.org.trchemmethod.comfrontiersin.org

An MD simulation of the this compound-protein complex, obtained from docking, would be placed in a simulated physiological environment (a box of water molecules with ions). The simulation would reveal the flexibility of the ligand in the binding pocket and the key interactions that contribute to the stability of the complex. Analysis of the MD trajectory can provide information on the root mean square deviation (RMSD) of the ligand and protein, the root mean square fluctuation (RMSF) of individual residues, and the hydrogen bond network over time. dergipark.org.trchemmethod.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design approaches that are used when the 3D structure of the target is unknown or when a series of active compounds has been identified. researchgate.net

A QSAR model is a mathematical equation that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.govnih.gov To build a QSAR model for analogs of this compound, a dataset of compounds with varying substituents on the indole ring and the benzyl group would be needed, along with their experimentally determined biological activities. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression, are then used to derive a model that can predict the activity of new, untested compounds. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.netmdpi.comresearchgate.netnih.gov For this compound, a pharmacophore model could be generated based on its structure and the structures of other active indole derivatives. This model would typically consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Such a model can then be used to screen large chemical databases to identify new compounds with the desired features that are likely to be active. mdpi.com

Mechanistic Investigations of Biochemical and Cellular Interactions of 2 Benzyl 3 Methyl 1h Indole Derivatives

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of the indole (B1671886) scaffold have been identified as potent inhibitors of several key enzymes. Through kinetic analysis, researchers have been able to determine the specific mechanisms by which these molecules exert their inhibitory effects.

Topoisomerase II: A series of 3-methyl-2-phenyl-1H-indoles, which are structurally related to 2-benzyl-3-methyl-1H-indole, have been investigated for their inhibitory activity against human DNA topoisomerase II (topo II). nih.govacs.org Certain derivatives demonstrated a significant correlation between their ability to inhibit topo II relaxation activity and their antiproliferative effects on human tumor cell lines. nih.govacs.org For instance, compounds designated as 11 and 12 in one study were both able to inhibit topo II activity at a concentration of 100 μM. nih.govacs.org Compound 12 , in particular, showed nearly complete inhibition of the enzyme's activity. nih.govacs.org The most potent derivatives from this series exhibited antiproliferative GI₅₀ values lower than 5 μM across all tested cell lines, highlighting the 3-methyl-2-phenyl-1H-indole scaffold as a promising basis for developing topo II inhibitors. nih.govacs.org

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields. nih.govnih.gov A novel series of 1-benzyl-indole hybrid thiosemicarbazones was synthesized and evaluated for inhibitory potential against mushroom tyrosinase. nih.govrsc.org These compounds displayed moderate to very good inhibition, with IC₅₀ values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govrsc.org Structure-activity relationship (SAR) analysis revealed that derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety showed enhanced inhibitory potential. nih.govrsc.org

Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme in dopamine (B1211576) metabolism and a target for therapies aimed at neurodegenerative diseases. nih.gov Indole-based structures have been shown to be effective MAO-B inhibitors. nih.govnih.gov One study identified N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) as a potent and selective MAO-B inhibitor with a better selectivity index (>120) than the known inhibitor rasagiline. researchgate.net Another derivative, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), was found to be a highly potent and selective MAO-B 'suicide' inhibitor. nih.gov It exhibited a Kᵢ value of 0.75 ± 0.15 nM for MAO-B, representing a selectivity of 1066-fold over MAO-A. nih.gov

Kinetic studies have been instrumental in elucidating how these indole derivatives interact with their enzyme targets.

Competitive Inhibition: The most potent 1-benzyl-indole hybrid thiosemicarbazone (compound 5k ) was identified as a competitive inhibitor of tyrosinase, with a Kᵢ value of 10.20 ± 0.006 μM. nih.gov This mode of inhibition, where the inhibitor binds to the active site of the enzyme, is characterized by an increase in the Kₘ value while the Vₘₐₓ remains constant. nih.gov Similarly, kinetic evaluation of the highly potent indole-based MAO-B inhibitor, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , also revealed a competitive mode of inhibition with a Kᵢ of 94.52 nM. researchgate.net Certain pyridazinobenzylpiperidine derivatives have also been identified as competitive MAO-B inhibitors. mdpi.com

Non-competitive Inhibition: In contrast, studies on oxindole (B195798) alkaloids isolated from Isatis costata have demonstrated non-competitive inhibition against butyrylcholinesterase (BChE) and lipoxygenase (LOX). clockss.org In this mode, the inhibitor and substrate bind independently to different sites on the enzyme, resulting in a decrease in Vₘₐₓ with no effect on the Kₘ value. clockss.org

The following table summarizes the enzymatic inhibition data for various indole derivatives.

| Enzyme Target | Inhibitor Compound | Inhibitory Concentration (IC₅₀ / Kᵢ) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Topoisomerase II | 3-Methyl-2-phenyl-1H-indole derivative 12 | Inhibits at 100 μM | Not Specified | nih.govacs.org |

| Tyrosinase | 1-Benzyl-indole hybrid thiosemicarbazone 5k | Kᵢ = 10.20 ± 0.006 μM | Competitive | nih.gov |

| MAO-B | N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | Kᵢ = 0.75 ± 0.15 nM | Suicide Inhibitor | nih.gov |

| MAO-B | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Kᵢ = 94.52 nM | Competitive | researchgate.net |

| Butyrylcholinesterase (BChE) | Costinone A (Oxindole Alkaloid) | Kᵢ = 20.2 ± 0.02 µM | Non-competitive | clockss.org |

Receptor Binding Affinity and Modulation of Receptor Activity

Indole derivatives have been shown to bind to various cellular receptors, acting as agonists, antagonists, or allosteric modulators, thereby influencing receptor activity.

While specific interactions with AhR and NMDA receptors for this compound are not extensively detailed in the available literature, significant research has focused on other targets.

Cannabinoid Receptors (CB1 and CB2): A study on (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues demonstrated high binding affinity for both CB1 and CB2 receptors. nih.gov Several compounds in this series displayed Kᵢ values in the low nanomolar range. For example, the N-4-fluorobenzyl analogue (compound 8) showed high affinity for both CB1 (Kᵢ = 9.1 ± 0.6 nM) and CB2 (Kᵢ = 1.3 ± 0.5 nM) receptors. nih.gov Another compound featuring a COOCH₃ group at the indole 6-position (compound 13 ) was a potent CB2 receptor ligand (Kᵢ = 2.5 ± 0.5 nM) and exhibited 34-fold selectivity for CB2 over CB1. nih.gov

Retinoid-Related Orphan Receptor Gamma (RORγ): In a notable example of scaffold hopping, new 2-(ortho-substituted benzyl)-indole derivatives were developed as potent RORγ agonists. nih.gov This research is particularly relevant as it focuses on derivatives with the benzyl group at the 2-position of the indole ring. These agonists were found to promote Th17 cell differentiation, presenting a novel mechanism for an immune-activating anticancer agent. nih.gov

The table below presents binding affinity data for selected indole derivatives at cannabinoid receptors.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| N-4-fluorobenzyl analogue (Compound 8) | CB1 | 9.1 ± 0.6 | nih.gov |

| CB2 | 1.3 ± 0.5 | ||

| Compound 13 | CB1 | 85.7 ± 15.9 | nih.gov |

| CB2 | 2.5 ± 0.5 | ||

| Compound 7 | CB1 | 135 ± 77 | nih.gov |

| CB2 | 11.7 ± 9.6 |

Beyond direct agonist or antagonist activity, indole derivatives can modulate receptor function in more nuanced ways.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. The 2-phenylindole (B188600) derivative ZCZ011 has been characterized as a positive allosteric modulator (PAM) and allosteric agonist at the CB1 receptor. nih.gov It was found to be a PAM of THC-induced ERK1/2 phosphorylation, β-arrestin translocation, and receptor internalization, demonstrating that allosteric modulators can influence not only signaling but also receptor regulation processes. nih.gov

Biased Agonism: Biased agonism describes the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor. nih.gov This phenomenon is thought to arise from the stabilization of distinct active receptor conformations by different agonists. nih.gov At the 5-HT₂ₐ receptor, for example, the introduction of an N-benzyl function to phenethylamine (B48288) compounds has been shown to yield agonists with higher potencies and efficacies in β-arrestin2 and miniGαq recruitment assays compared to their parent compounds. nih.gov This highlights how modifications like N-benzylation can fine-tune the signaling profile of a ligand, a concept that could be applicable to the this compound scaffold.

Elucidation of Cellular Signaling Pathway Modulation

The interaction of indole derivatives with their molecular targets can trigger cascades of downstream events, leading to the modulation of entire cellular signaling pathways.

One significant example is the effect of 1-benzyl-indole-3-carbinol (1-benzyl-I3C) on the Wnt/β-catenin signaling pathway in melanoma cells. nih.gov This synthetic indolecarbinol was identified as a highly potent inhibitor of this pathway, which is critically involved in melanoma proliferation and survival. nih.gov Treatment with 1-benzyl-I3C was shown to disrupt Wnt signaling, leading to a coordinated inhibition of cell proliferation. nih.gov

Mechanistically, the downregulation of Wnt/β-catenin signaling by 1-benzyl-I3C was linked to the loss of expression of microphthalmia-associated transcription factor isoform-M (MITF-M), a master regulator in melanoma cells. nih.gov Furthermore, in melanoma cells expressing the oncogenic BRAF mutation, combining 1-benzyl-I3C with the BRAF inhibitor Vemurafenib resulted in a synergistic anti-proliferative response, suggesting a dual disruption of both the Wnt/β-catenin and oncogenic BRAF signaling pathways. nih.gov This demonstrates the potential for benzyl-indole derivatives to modulate key oncogenic pathways, making them attractive candidates for further development in cancer therapeutics.

Impact on Cell Cycle Regulation

The uncontrolled proliferation of cells is a hallmark of cancer, making the cell cycle a critical target for therapeutic intervention. Certain 2-(ortho-substituted benzyl)-indole derivatives have demonstrated the ability to interfere with the progression of the cell cycle. In studies involving the A431 human epidermoid carcinoma cell line, specific derivatives were shown to induce cell cycle arrest in the S phase. researchgate.net This interruption of the DNA synthesis phase prevents cancer cells from replicating, thereby inhibiting tumor growth. The capacity of these compounds to halt cell cycle progression underscores their anti-proliferative potential. researchgate.net

The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle transitions. While not specific to 2-benzyl derivatives, other indole-based compounds have been shown to directly inhibit enzymes like CDK2, leading to cell cycle arrest.

Induction of Programmed Cell Death Pathways (Apoptosis)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in malignant cells. Research has shown that 2-benzyl-indole derivatives can trigger this process through the intrinsic mitochondrial pathway. researchgate.net

One notable derivative, compound 7a, a 2-(ortho-substituted benzyl)-indole, was found to modulate the expression of key proteins in the Bcl-2 family. researchgate.net Specifically, it caused an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-xL. researchgate.net This shift in the Bax/Bcl-xL ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade. Further evidence of this mechanism is the observed downregulation of procaspase 3 and 9, indicating their cleavage and activation to initiate the final stages of apoptosis. researchgate.net

| Protein | Function | Observed Effect |

|---|---|---|

| Bax | Pro-apoptotic | Upregulation |

| Bcl-xL | Anti-apoptotic | Downregulation |

| Procaspase 3 | Initiator of execution phase | Downregulation (indicative of activation) |

| Procaspase 9 | Apical caspase of intrinsic pathway | Downregulation (indicative of activation) |

Modulation of MAPK and Ras-Related Signaling Pathways

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. nih.gov Mutations in Ras genes are found in approximately 30% of all human cancers, leading to aberrant activation of this pathway and contributing to oncogenesis. nih.gov The indole scaffold has been identified as a promising structure for developing inhibitors that target this pathway. nih.govnih.gov

Indole derivatives can interfere with the Ras-related signaling cascade at multiple points. nih.gov Some compounds are designed to inhibit the post-translational modification of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation. nih.gov Others may disrupt the interaction between Ras and its effector proteins, such as Raf, thereby blocking downstream signal transmission. nih.gov

Furthermore, indole alkaloids have been shown to affect various components of the MAPK signaling system, including ERKs, JNK, and p38 MAPKs, which are involved in both cell proliferation and apoptosis. nih.gov By modulating these kinases, indole derivatives can influence the transcriptional regulation of genes that control cell fate.

Protein-Ligand Interaction Mechanisms

Understanding the direct interactions between a compound and its protein target is fundamental to elucidating its mechanism of action. For 2-benzyl-indole derivatives, computational and experimental studies have provided insights into these interactions.

Molecular docking simulations have been instrumental in visualizing how these ligands fit into the active sites of their target proteins. For instance, certain 2-(ortho-substituted benzyl)-indole derivatives that exhibit anti-proliferative activity were found to inhibit topoisomerase IIα. researchgate.net Docking studies revealed that these compounds could bind within the active site of the enzyme, suggesting a mechanism for their inhibitory effect. researchgate.net The binding is often stabilized by a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the protein's binding pocket.

In silico analyses of other indole-based compounds have identified specific interactions that contribute to high binding affinity. For example, studies on different indole derivatives targeting tyrosinase or the translocator protein (TSPO) have detailed the crucial role of specific substitutions on the indole ring in forming favorable contacts with the receptor. nih.govrsc.org These protein-ligand interaction studies are critical for the rational design and optimization of more potent and selective 2-benzyl-indole derivatives.

Photophysical Properties and Potential Optoelectronic Applications of 2 Benzyl 3 Methyl 1h Indole Scaffolds

Absorption and Emission Spectroscopy Characterization

The electronic absorption and emission spectra of indole (B1671886) and its derivatives are characterized by transitions between the ground state (S₀) and the first two singlet excited states, ¹Lₐ and ¹Lₑ. The relative ordering and mixing of these states are highly sensitive to the substitution pattern on the indole ring and the surrounding solvent environment.

For simple indoles, such as 2-methylindole (B41428) and 3-methylindole (B30407), the absorption spectra typically show two main bands in the ultraviolet region. nih.gov The position of these bands is influenced by the nature and position of the substituents. For instance, in 2,3-disubstituted indoles, the presence of alkyl or aryl groups can lead to red-shifts in the absorption maxima compared to the parent indole molecule.

To illustrate the expected spectral characteristics, the following table presents data for some relevant indole derivatives.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 2-Phenylindole (B188600) | Not Specified | Not Specified | Not Specified | Not Specified |

| 2-Naphthylindole | Not Specified | Not Specified | Not Specified | Not Specified |

| 2-Anthracenylindole | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Specific values for absorption and emission maxima for the listed 2-arylindoles were not provided in the available search result. However, the study indicated that the fluorescence emission maximum wavelength was longest for 2-anthracenylindole. nih.gov

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of indole and its derivatives can vary significantly depending on their structure and environment.

For instance, a study on 2-aryl substituted indoles reported that the fluorescence quantum yield of 2-phenylindole was the highest among the studied compounds (which also included 2-naphthylindole and 2-anthracenylindole). nih.gov This suggests that the nature of the aryl substituent at the 2-position plays a crucial role in determining the fluorescence efficiency. It is plausible that the benzyl (B1604629) group in 2-benzyl-3-methyl-1H-indole would also lead to a significant quantum yield, potentially making it a useful fluorophore.

The determination of fluorescence quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. The following table provides a hypothetical representation of how such data would be presented.

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φ_F) | Reference Standard (Φ_F) |

|---|---|---|---|---|

| This compound | Ethanol | - | - | Quinine Sulfate (0.54) |

| 2-Phenylindole | Not Specified | - | - | - |

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) with a change in the polarity of the solvent. Indole and its derivatives are known to exhibit significant solvatochromic effects, which makes them sensitive probes of their local environment. This behavior is attributed to a change in the dipole moment of the molecule upon electronic excitation.

Generally, indole derivatives show a red-shift in their emission spectra as the solvent polarity increases. This positive solvatochromism indicates that the excited state is more polar than the ground state. The extent of this shift can be related to the solvent polarity using models like the Lippert-Mataga equation. A study on 2,7-disubstituted sila- and germafluorenes, which are structurally different but also exhibit push-pull characteristics, demonstrated significant Stokes shifts in various solvents, highlighting their environmental sensitivity. mdpi.com

For this compound, it is anticipated that it would also display positive solvatochromism. The benzyl and methyl groups, being electron-donating, would influence the charge distribution in both the ground and excited states, leading to a sensitivity to solvent polarity.

The following table illustrates the expected solvatochromic shifts for a hypothetical indole derivative in different solvents.

| Solvent | Polarity (ET(30)) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

|---|---|---|---|

| n-Hexane | 31.0 | - | - |

| Toluene | 33.9 | - | - |

| Dichloromethane | 40.7 | - | - |

| Acetonitrile | 45.6 | - | - |

| Ethanol | 51.9 | - | - |

Note: This table is a representation of expected trends as specific data for this compound is unavailable.

Applications in Fluorescent Probes and Dyes

The sensitivity of the fluorescence of indole derivatives to their environment makes them excellent candidates for the development of fluorescent probes and dyes. These probes can be designed to detect specific analytes, monitor changes in local polarity, or visualize biological structures.

Indole-based molecules have been utilized in the design of fluorescent probes for various applications, including pH sensing and the detection of ions. mdpi.com The 2,3-disubstituted indole scaffold offers a versatile platform for creating such probes. By introducing specific recognition moieties and tuning the electronic properties through substitution, it is possible to develop highly selective and sensitive fluorescent sensors. For example, pyrano[2,3-b]indoles have been investigated as turn-on luminophores in acidic and basic media. nih.gov

The this compound core, with its potential for strong fluorescence and environmental sensitivity, could be a valuable building block for new fluorescent probes. The benzyl group could be further functionalized to introduce specific binding sites for analytes of interest. The development of such probes would be beneficial for applications in chemical sensing, biological imaging, and materials science.

Supramolecular Assembly and Intermolecular Interactions of 2 Benzyl 3 Methyl 1h Indole Compounds

Hydrogen Bonding Networks in Crystalline Structures

The indole (B1671886) N-H group is a potent hydrogen bond donor and plays a crucial role in the formation of supramolecular assemblies. In the absence of a specific crystal structure for 2-benzyl-3-methyl-1H-indole, the hydrogen bonding patterns can be inferred from related indole derivatives. Typically, the N-H group will form hydrogen bonds with suitable acceptors on neighboring molecules. In a pure crystalline form of this compound, the most likely acceptor would be the π-system of the indole or benzyl (B1604629) rings of an adjacent molecule, leading to N-H···π interactions.

In the solid state, indole derivatives often form hydrogen-bonded chains or dimers. For instance, in the crystal structure of benzyl N′-(1-methyl-1H-indol-2-ylmethylene)hydrazinecarbodithioate, inversion dimers are formed, linked by pairs of N—H⋯S hydrogen bonds nih.gov. While this compound lacks a strong acceptor like a sulfur atom, the principle of hydrogen-bonded dimer formation is a common motif. It is also conceivable that in the presence of solvent molecules with acceptor capabilities, such as water or alcohols, these solvent molecules could be incorporated into the crystal lattice, mediating hydrogen bonding between the indole molecules.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Angle ( °) | Potential Role in this compound |

| N-H···π | 3.2 - 3.8 | 140 - 180 | Formation of chains or dimers, linking molecules through the indole N-H and the aromatic rings. |

| N-H···N/O (in solvates) | 2.8 - 3.2 | 150 - 180 | Incorporation of solvent molecules into the crystal lattice, mediating intermolecular connections. |

π-π Stacking Interactions and Aromatic Ring Orientations

Non-covalent π-π stacking interactions are fundamental in determining the secondary and tertiary structures of molecules and play a significant role in the packing of aromatic compounds in crystals nih.govmdpi.com. The this compound molecule possesses two aromatic systems: the indole ring and the benzyl group's phenyl ring. These rings can interact with each other both intramolecularly and intermolecularly.

The relative orientation of these rings is crucial. In related structures, the dihedral angle between the indole ring and an attached aromatic ring can vary significantly. For example, in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, the dihedral angle between the indole and tolyl rings is 86.97(8)° nih.gov. In contrast, 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile exhibits a smaller dihedral angle of 58.41(4)° nih.gov. For this compound, the conformational flexibility of the benzyl group would allow for a range of dihedral angles, influencing the potential for intramolecular π-π interactions.

Intermolecularly, π-π stacking can occur between the indole ring of one molecule and the benzyl or indole ring of a neighboring molecule. These interactions can be in a parallel-displaced or a T-shaped (edge-to-face) arrangement. Quantum chemical analyses on 3-methylindole (B30407) have shown that halogenation can moderately affect the stability of π-π stacking interactions, with stability increasing with heavier halogens mdpi.com. This indicates that substitutions on the aromatic rings can fine-tune the strength of these interactions.

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Potential Conformation in this compound |

| Parallel-displaced | 3.3 - 3.8 | 0 - 20 | Stacking of indole and/or benzyl rings from adjacent molecules. |

| T-shaped (edge-to-face) | 4.5 - 5.5 | ~90 | Interaction between the edge of one aromatic ring and the face of another. |

C-H···π Interactions in Solid and Solution States

C-H···π interactions, where a "soft" acidic C-H bond interacts with the electron cloud of a π-system, are increasingly recognized as important forces in molecular recognition and crystal packing. In the context of this compound, there are numerous C-H bonds (from the methyl group, the benzyl methylene (B1212753) group, and the aromatic rings) that can act as donors, and two aromatic rings that can act as acceptors.

| Interaction | Donor | Acceptor | Typical H···π distance (Å) | Significance |

| C(sp³)-H···π | Methyl C-H, Methylene C-H | Indole or Benzyl π-system | 2.5 - 3.0 | Directional interactions contributing to crystal packing and molecular conformation. |

| C(sp²)-H···π | Aromatic C-H | Indole or Benzyl π-system | 2.7 - 3.2 | Weaker interactions that contribute to the overall cohesive energy of the crystal. |

Self-Assembly Principles and Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design new crystalline materials with desired properties. The self-assembly of this compound into a crystalline solid is guided by the interplay of the hydrogen bonding, π-π stacking, and C-H···π interactions discussed above.

The hierarchical nature of these interactions will likely dictate the final crystal structure. The strongest interaction, the N-H···π hydrogen bond, may first direct the formation of primary structural motifs such as dimers or chains. These primary assemblies will then pack together, guided by the weaker but numerous π-π stacking and C-H···π interactions, to form the final three-dimensional architecture.

By modifying the substituents on the indole or benzyl rings, it is possible to systematically alter the strength and directionality of these non-covalent interactions. For example, introducing electron-withdrawing or electron-donating groups could modulate the hydrogen bond donor/acceptor capabilities and the π-electron density of the aromatic rings, thereby influencing the preferred packing arrangement. This approach allows for the rational design of new solid-state forms (polymorphs, co-crystals) of this compound with potentially different physical and chemical properties. The principles of self-assembly and crystal engineering provide a framework for creating novel materials based on the this compound scaffold.

Outlook and Future Research Directions

Development of Novel Synthetic Methodologies

The synthesis of polysubstituted indoles, including 2-benzyl-3-methyl-1H-indole, continues to be an active area of research. Future efforts are expected to focus on the development of more efficient, sustainable, and versatile synthetic routes.

Key areas for future research include:

Greener Synthetic Approaches: Traditional methods for indole (B1671886) synthesis often involve harsh reaction conditions and the use of stoichiometric amounts of Lewis acids, leading to significant waste. mdpi.com Future methodologies will likely prioritize the use of greener alkylating agents, such as benzylic alcohols, which produce water as the only byproduct. mdpi.com The development of catalytic systems, for instance using molecular iodine, for the direct C-3 benzylation of indoles with benzyl (B1604629) alcohols represents a more environmentally benign approach. mdpi.com

Transition-Metal Catalysis: Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of indoles. mdpi.com Future research could explore domino protocols involving C-H bond activation and benzylation of indole precursors in aqueous media, offering a high-yielding and protecting-group-free synthesis of benzylated indoles. mdpi.com

One-Pot Syntheses: The development of one-pot, multi-component reactions provides a streamlined approach to complex molecules. A future direction could involve a one-pot, two-step procedure for the synthesis of 1,2-disubstituted indoles from readily available starting materials, which could be adapted for the synthesis of this compound. nih.gov

| Methodology | Key Features | Potential Advantages |

| Greener Approaches | Use of benzylic alcohols as alkylating agents; molecular iodine catalysis | Reduced waste, milder reaction conditions |

| Transition-Metal Catalysis | Palladium-catalyzed C-H activation and benzylation in water | High yields, protecting-group-free, aqueous medium |

| One-Pot Syntheses | Multi-component reactions from simple precursors | Increased efficiency, reduced purification steps |

Advanced Structural and Mechanistic Characterization

A thorough understanding of the three-dimensional structure and reaction mechanisms of this compound is crucial for its rational application. While basic characterization is available, advanced techniques can provide deeper insights.

Future research should focus on:

Single-Crystal X-ray Diffraction: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for computational modeling and understanding its physical properties.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and HMBC, can be employed to elucidate the precise spatial arrangement of the benzyl and methyl groups relative to the indole core in solution.

Computational and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model the electronic structure and reactivity of the molecule. acs.org Such studies can provide insights into the mechanisms of its formation and its potential interactions with biological targets. acs.org Mechanistic studies, for example using isotopic labeling, could further elucidate the pathways of palladium-catalyzed C-H activation and benzylation of the indole ring. mdpi.com

Rational Design of New Indole-Based Modulators

The this compound scaffold can serve as a valuable starting point for the rational design of new biologically active molecules. By systematically modifying the core structure, researchers can develop compounds with tailored properties.

Opportunities for rational design include:

Scaffold Hopping and Analogue Synthesis: The 2-benzylindole moiety has been identified as a key pharmacophore in potent and orally bioavailable RORγ agonists with antitumor activity. nih.gov Starting from the this compound core, medicinal chemists can synthesize a library of analogues with substitutions on the benzyl ring and the indole nucleus to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related compounds, researchers can establish clear structure-activity relationships. This knowledge will guide the design of next-generation modulators with improved efficacy and pharmacokinetic profiles. For instance, subtle structural changes in 2-(ortho-substituted benzyl)-indole derivatives have been shown to lead to opposite biological mechanisms of action, highlighting the importance of precise structural modifications. nih.gov

Bioisosteric Replacement: The benzyl or methyl groups could be replaced with other functional groups (bioisosteres) to fine-tune the compound's properties, such as solubility, metabolic stability, and target binding affinity.

Exploration of New Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it an intriguing candidate for exploration in diverse scientific fields beyond traditional medicinal chemistry.

Potential new applications include:

Chemical Biology Probes: Indole derivatives can be functionalized to create chemical probes for studying biological processes. This compound could be modified with fluorescent tags or reactive groups to enable the visualization and identification of its cellular targets. The indole scaffold is a key component in the design of various enzyme inhibitors, and this compound could be explored as a precursor for novel inhibitors. rsc.org

Organic Electronic Materials: The indole ring is an electron-rich aromatic system, a property that is desirable for applications in organic electronics. The benzyl and methyl substituents can be used to modulate the packing and electronic properties of the material. Future research could investigate the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Supramolecular Chemistry: The planar indole ring and the aromatic benzyl group can participate in π-π stacking and other non-covalent interactions. This makes this compound a potential building block for the construction of complex supramolecular architectures with interesting photophysical or host-guest properties.

Q & A

Q. What synthetic modifications address low yields in this compound production?

- Methodology : Optimize protecting groups (e.g., Boc for NH) and use microwave-assisted synthesis to reduce reaction times. For example, analogous indoles achieved 84% yield via stepwise benzylation under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products